(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also known as ODIQ-acetic acid, is a small molecule currently classified as an experimental drug according to DrugBank []. This means it has not yet been approved for any medical use in humans. However, it is being investigated for its potential therapeutic applications in various areas of scientific research.
One of the main areas of research surrounding (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is its potential anti-cancer properties. Studies have shown that it may exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from breast, lung, and colon cancers [, ]. These findings suggest that the compound may be worth exploring further as a potential anti-cancer agent.
Further research is needed to fully understand the mechanisms by which (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exerts its anti-cancer effects and to determine its safety and efficacy in humans.
In addition to its potential anti-cancer properties, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is also being investigated for its potential applications in other areas, such as:
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also referred to as 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid, is a small organic compound characterized by its complex heterocyclic structure. The molecule features a fusion of indole and quinazoline rings, forming a tricyclic scaffold with an acetic acid group attached at the 7th position of the quinazoline ring. Its molecular formula is and it has a molecular weight of approximately 292.29 g/mol. The compound is classified as an experimental drug and is currently under investigation for various therapeutic applications, particularly in oncology due to its potential anti-cancer properties .
There is no scientific literature available on the mechanism of action of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. Similar indoloquinazoline derivatives have been shown to possess various biological activities, including kinase inhibition []. However, further research is needed to understand the specific mechanism of action of this compound.
These processes highlight the compound's structural complexity and its derivation from well-known heterocycles.
Research indicates that (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Its potential as an anti-cancer agent stems from its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Additionally, this compound may interact with cellular signaling pathways that are crucial for tumor growth and survival.
The synthesis of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid typically involves several key steps:
The primary application being explored for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is in cancer therapy due to its cytotoxic properties against various cancer cell lines. Additionally, it may have applications in other areas such as:
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid has been studied for its interaction with CK2. It acts as an ATP-competitive inhibitor by binding to the ATP-binding site of CK2, thereby blocking ATP access and inhibiting the enzyme's activity. This inhibition can disrupt various cellular processes that CK2 regulates, particularly in cancer cells where CK2 is often overexpressed .
Several compounds share structural similarities with (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. These include:
Compound Name | Structure | Key Features |
---|---|---|
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid | Structure | Anti-cancer properties; CK2 inhibitor |
(5-Hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acid | Structure | Hydroxyl group instead of ketone; similar biological activity |
Indole-3-acetic acid | Structure | Plant hormone; simpler structure |
Quinazolines | Structure | Diverse biological activities; lacks indole |
The uniqueness of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid lies in its specific combination of structural features that confer distinct biological activities and potential therapeutic applications not fully realized by its analogs.